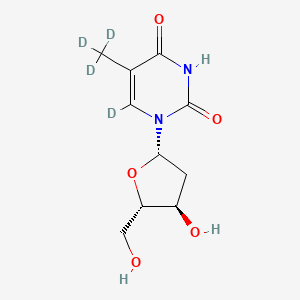
ATX inhibitor 20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATX inhibitor 20 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ATX inhibitor 20 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: ATX inhibitor 20 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and enhancing the compound’s inhibitory activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents, acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and the final inhibitor compound. These products are characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .
Aplicaciones Científicas De Investigación
ATX inhibitor 20 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of autotaxin and its effects on lysophosphatidic acid production. In biology, it is used to investigate the role of autotaxin in cell signaling pathways and its impact on cell proliferation and migration. In medicine, this compound is being explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and cardiovascular disorders. In industry, it is used in the development of new drugs and therapeutic strategies targeting autotaxin .
Mecanismo De Acción
ATX inhibitor 20 exerts its effects by binding to the active site of autotaxin, thereby inhibiting its enzymatic activity. This prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid, leading to a decrease in lysophosphatidic acid levels. The inhibition of autotaxin affects various molecular targets and pathways involved in cell proliferation, migration, and cytokine production .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to ATX inhibitor 20 include GLPG1690, BBT-877, and BLD-0409. These compounds also inhibit autotaxin and have been explored for their therapeutic potential in various diseases .
Uniqueness: this compound is unique in its chemical structure and inhibitory activity compared to other autotaxin inhibitors. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for treating diseases associated with autotaxin activity .
Propiedades
Fórmula molecular |
C31H34FN5O3 |
|---|---|
Peso molecular |
543.6 g/mol |
Nombre IUPAC |
N-[1-ethyl-3-[(4-fluorophenyl)methylcarbamoylamino]indol-5-yl]-4-[(4-hydroxypiperidin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C31H34FN5O3/c1-2-37-20-28(35-31(40)33-18-21-5-9-24(32)10-6-21)27-17-25(11-12-29(27)37)34-30(39)23-7-3-22(4-8-23)19-36-15-13-26(38)14-16-36/h3-12,17,20,26,38H,2,13-16,18-19H2,1H3,(H,34,39)(H2,33,35,40) |
Clave InChI |
JEUXYVLLBKFEGY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)CN4CCC(CC4)O)NC(=O)NCC5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


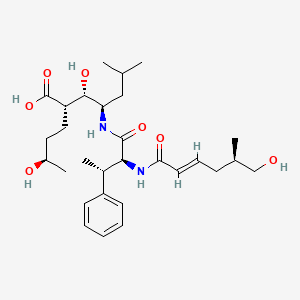
![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
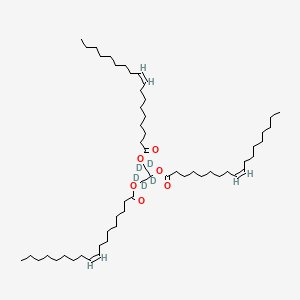

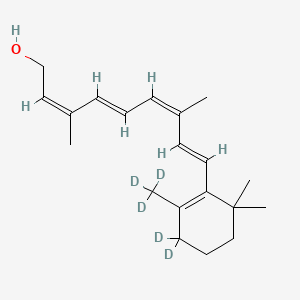
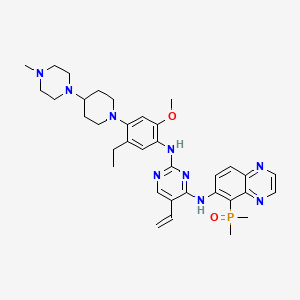
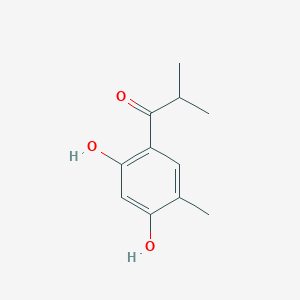
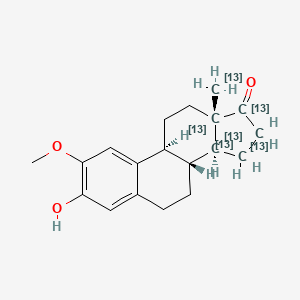
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)




